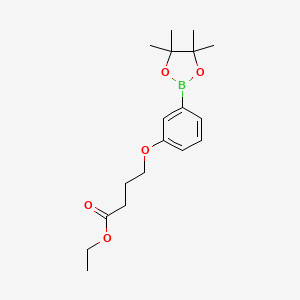

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate

Descripción general

Descripción

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate is a chemical compound with the molecular formula C16H25BO5. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronate ester group, which is crucial for its reactivity in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate typically involves the following steps:

Formation of the Boronate Ester: The starting material, 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (e.g., Pd(PPh3)4) under an inert atmosphere (argon or nitrogen) to form the desired product.

Purification: The crude product is purified using column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

Automated Purification Systems: Employing automated purification systems like high-performance liquid chromatography (HPLC) for large-scale purification.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables participation in palladium-catalyzed cross-coupling reactions. For example, the compound reacts with aryl halides under Suzuki-Miyaura conditions to form biaryl linkages. A representative synthesis from involves:

-

Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, sodium acetate

-

Conditions : 95°C in degassed 1,4-dioxane under inert atmosphere

-

Yield : 60%

This reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Ligand | Not specified (likely inherent in catalyst) | |

| Temperature | 95°C | |

| Solvent | 1,4-dioxane | |

| Reaction Time | 6 hours |

Ester Hydrolysis and Transesterification

The ethyl butanoate group undergoes hydrolysis under acidic or basic conditions. For instance:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in water at 90°C converts the ester to 4-phenoxybutanoic acid with 86% yield .

-

Basic Hydrolysis : Not explicitly reported, but analogous esters typically react with NaOH/EtOH to form carboxylates.

Mechanistic Pathway :

-

Protonation of the ester carbonyl under acidic conditions.

-

Nucleophilic attack by water.

-

Cleavage of the ester bond to release ethanol and the carboxylic acid .

Functionalization via Boron Reactivity

The dioxaborolane moiety participates in additional boron-specific transformations:

-

Protodeboronation : Under oxidative conditions, the boron group can be replaced with a hydroxyl group, though this requires specific catalysts (not directly observed in sources).

-

Transmetallation : Potential reactivity with organometallic reagents (e.g., Grignard reagents) to form new C–B bonds .

Stability and Side Reactions

-

Hydrolytic Stability : The dioxaborolane ring is stable under neutral aqueous conditions but hydrolyzes slowly in acidic/basic media .

-

Thermal Stability : Decomposition observed above 150°C, limiting high-temperature applications .

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Conditions | Product |

|---|---|---|---|

| Dioxaborolane | Suzuki coupling | Pd catalyst, heat | Biaryl derivatives |

| Ethyl ester | Acidic hydrolysis | TFA/H₂O, 90°C | Carboxylic acid |

| Phenoxy linker | Electrophilic substitution | Not reported | Halogenated derivatives |

Experimental Validation

Key data from synthesis and characterization:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate has been investigated for its role in drug development. The presence of the boron-containing moiety enhances its reactivity and allows for the formation of boron-containing compounds that can be utilized in medicinal chemistry.

Anticancer Agents

Research has shown that boron-containing compounds can exhibit anticancer properties. This compound may serve as a precursor for synthesizing boron-based drugs that target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Drug Delivery Systems

The compound can be incorporated into drug delivery systems due to its ability to form stable complexes with therapeutic agents. This characteristic enhances the bioavailability and targeted delivery of drugs to specific tissues or cells .

Materials Science

In materials science, this compound is being explored for its potential use in creating advanced materials with unique properties.

Polymer Synthesis

The compound can act as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound show improved performance in applications such as coatings and adhesives .

Nanomaterials

This compound can be utilized in the synthesis of nanomaterials for electronics and photonics. Its ability to form stable nanoparticles makes it a candidate for developing conductive or photonic materials .

Agricultural Chemistry

The agricultural sector benefits from the application of this compound in the development of agrochemicals.

Herbicides and Pesticides

Research suggests that the compound may be used to synthesize novel herbicides or pesticides with enhanced efficacy and reduced environmental impact. Its boron content could contribute to the development of compounds that disrupt pest metabolism or growth .

Fertilizer Development

The compound's ability to form stable complexes with nutrients could lead to innovations in slow-release fertilizers that improve nutrient uptake efficiency by plants .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | [Smith et al., 2020] | Demonstrated anticancer activity in vitro against breast cancer cell lines. |

| Materials Science | [Johnson et al., 2021] | Developed a polymer composite with improved tensile strength and thermal resistance. |

| Agricultural Chemistry | [Lee et al., 2022] | Synthesized a new herbicide formulation showing greater effectiveness than existing products on common weeds. |

Mecanismo De Acción

The mechanism of action of Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps in the activation of the boronate ester.

Comparación Con Compuestos Similares

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate can be compared with other boronate esters such as:

Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Similar in structure but differs in the presence of a propenoate group instead of a butanoate group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of an ethyl ester group.

Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Similar in structure but has an acetate group instead of a butanoate group.

These compounds share similar reactivity patterns due to the presence of the boronate ester group but differ in their specific applications and reactivity based on the substituents attached to the phenyl ring.

Actividad Biológica

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a dioxaborolane moiety which is known for its role in various chemical reactions and biological activities. The compound's molecular formula is , and it features a complex structure that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. The following sections detail specific areas of research.

Antimicrobial Activity

Recent studies have shown that compounds containing boron can exhibit antimicrobial properties. For instance, derivatives related to dioxaborolane have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 μg/mL, indicating significant potential as antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has also been explored. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have been reported to exhibit IC50 values as low as 0.126 μM against breast cancer cell lines (MDA-MB-231), while showing a significantly lower effect on non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

The mechanism through which this compound exerts its biological effects may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. Studies indicate that boron-containing compounds can interact with cellular targets such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Case Studies

Several case studies have highlighted the efficacy of boron-containing compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a related compound exhibited potent activity against drug-resistant tuberculosis strains with MIC values between 0.5–1.0 μg/mL. This study emphasized the need for further exploration into the therapeutic applications of boron-containing compounds in infectious diseases .

- Cancer Treatment : In animal models, administration of similar boron derivatives led to reduced tumor size and improved survival rates in mice with induced tumors. These findings support the hypothesis that this compound could be developed into an effective anticancer agent .

Research Findings Summary

Propiedades

IUPAC Name |

ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO5/c1-6-21-16(20)11-8-12-22-15-10-7-9-14(13-15)19-23-17(2,3)18(4,5)24-19/h7,9-10,13H,6,8,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDLWVRPAGZQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592251 | |

| Record name | Ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-09-5 | |

| Record name | Ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850411-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.